molecular formula C19H21N3O3 B5861350 1-[4-(2-NITROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

1-[4-(2-NITROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

Cat. No.: B5861350
M. Wt: 339.4 g/mol
InChI Key: XGWCRUXYAMTYFT-UHFFFAOYSA-N
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Description

1-[4-(2-NITROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a nitrobenzyl group attached to a piperazine ring, which is further connected to a phenyl ethanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-NITROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-NITROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitrobenzyl halides, base (e.g., sodium hydroxide).

    Acylation: Phenyl acetyl chloride, Lewis acid catalyst (e.g., aluminum chloride).

Major Products:

    Reduction: Formation of 1-[4-(2-AMINOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE.

    Substitution: Formation of various substituted piperazine derivatives.

    Acylation: Formation of acylated phenyl ethanone derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(2-NITROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE involves its interaction with various molecular targets:

Properties

IUPAC Name

1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(14-16-6-2-1-3-7-16)21-12-10-20(11-13-21)15-17-8-4-5-9-18(17)22(24)25/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWCRUXYAMTYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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